![molecular formula C11H11NO2 B1437633 1-ethyl-1H-indole-4-carboxylic acid CAS No. 816449-04-4](/img/structure/B1437633.png)
1-ethyl-1H-indole-4-carboxylic acid
Overview
Description
“1-ethyl-1H-indole-4-carboxylic acid” is a chemical compound with the CAS Number: 816449-04-4. Its molecular weight is 189.21 . It has a linear formula of C11H11NO2 .
Synthesis Analysis
The synthesis of indole derivatives, such as “1-ethyl-1H-indole-4-carboxylic acid”, has been a subject of interest in recent years due to their significant role in natural products and drugs . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The InChI code for “1-ethyl-1H-indole-4-carboxylic acid” is 1S/C11H11NO2/c1-2-12-7-6-8-9 (11 (13)14)4-3-5-10 (8)12/h3-7H,2H2,1H3, (H,13,14) and the InChI key is FJYNRASKRRGIKZ-UHFFFAOYSA-N .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 1-ethyl-1H-indole-4-carboxylic acid, focusing on unique applications:
Histamine H3 Antagonists
1-Ethyl-1H-indole-4-carboxylic acid serves as a reactant in the preparation of substituted indole derivatives, which are explored for their potential as histamine H3 antagonists. These antagonists can be used in treating disorders like sleep disturbances, obesity, and cognitive impairments .
Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
This compound is used to prepare potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1. Inhibitors targeting this enzyme are studied for their therapeutic potential in diseases such as atherosclerosis, cancer, and asthma .
Hedgehog Pathway Inhibitors
Researchers utilize 1-ethyl-1H-indole-4-carboxylic acid to develop inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway. This pathway is significant in developmental processes and its aberrant activation is implicated in various cancers .
AhR Activation Modulation
In scientific studies, this compound has been shown to upregulate CYP1A1 and downregulate AhR in Hepa cells, indicating its role in modulating Aryl hydrocarbon receptor (AhR) activation. This modulation has implications in toxicology and cancer research .
Antiviral Activity
Indole derivatives, including those related to 1-ethyl-1H-indole-4-carboxylic acid, have been investigated for their antiviral activity against a range of RNA and DNA viruses, showcasing the compound’s potential in antiviral drug development .
Cancer Treatment
The application of indole derivatives in cancer treatment has gained attention due to their biologically active properties. These compounds are being studied for their efficacy against various cancer cells .
Safety and Hazards
Mechanism of Action
Target of Action
1-Ethyl-1H-indole-4-carboxylic acid, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle . .
Result of Action
The molecular and cellular effects of 1-Ethyl-1H-indole-4-carboxylic acid’s action are likely to be diverse, given the wide range of biological activities exhibited by indole derivatives . These effects could include the inhibition of viral replication, reduction of inflammation, or the killing of cancer cells, among others .
properties
IUPAC Name |
1-ethylindole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-7-6-8-9(11(13)14)4-3-5-10(8)12/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYNRASKRRGIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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